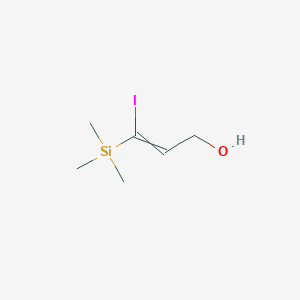

3-Iodo-3-trimethylsilylprop-2-en-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C6H13IOSi |

|---|---|

Molecular Weight |

256.16 g/mol |

IUPAC Name |

3-iodo-3-trimethylsilylprop-2-en-1-ol |

InChI |

InChI=1S/C6H13IOSi/c1-9(2,3)6(7)4-5-8/h4,8H,5H2,1-3H3 |

InChI Key |

GQJOQGBLWIODJQ-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)C(=CCO)I |

Origin of Product |

United States |

Contextualization Within Halogenated Organosilicon Compounds

Halogenated organosilicon compounds are a class of organic molecules that feature both a carbon-silicon bond and a carbon-halogen bond. researchgate.net This combination of functionalities imparts unique reactivity profiles that are highly sought after in synthetic organic chemistry. The silicon moiety, often a trimethylsilyl (B98337) (TMS) group, can influence the steric and electronic properties of the molecule, while the halogen atom serves as a versatile handle for a wide array of chemical transformations, most notably in cross-coupling reactions. researchgate.net

The silicon atom in these compounds can stabilize adjacent carbocations or carbanions and can direct the stereochemical outcome of reactions. Furthermore, the carbon-silicon bond can be selectively cleaved under specific conditions, allowing for the introduction of other functional groups. The halogen atom, typically iodine or bromine, is an excellent leaving group in transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira couplings, which are fundamental for the formation of carbon-carbon bonds. wikipedia.orgorganic-chemistry.org

3-Iodo-3-trimethylsilylprop-2-en-1-ol is a prime example of a halogenated organosilicon compound where these features are strategically positioned. The vinyl iodide component allows for facile participation in cross-coupling reactions, while the vinylsilane can be involved in a different set of transformations or can be used to control the stereochemistry of the double bond. The presence of the allylic alcohol further expands its synthetic utility, allowing for oxidation, etherification, or esterification.

Significance As a Multifunctional Synthetic Building Block

A multifunctional synthetic building block is a relatively simple molecule that contains multiple reactive sites, allowing for the sequential and controlled introduction of molecular complexity. mdpi.com These building blocks are highly valued in organic synthesis as they streamline synthetic routes, increase efficiency, and allow for the rapid generation of diverse molecular libraries. The strategic advantage of using such building blocks lies in their ability to participate in orthogonal chemical reactions, where one functional group can be reacted selectively in the presence of others.

3-Iodo-3-trimethylsilylprop-2-en-1-ol perfectly embodies the concept of a multifunctional synthetic building block. The three distinct functional groups—vinyl iodide, vinylsilane, and primary allylic alcohol—can be addressed with a high degree of selectivity.

| Functional Group | Key Reactions | Synthetic Utility |

| Vinyl Iodide | Sonogashira, Suzuki, Heck, Stille cross-coupling reactions | Formation of C(sp)-C(sp2) and C(sp2)-C(sp2) bonds, introduction of aryl, vinyl, and alkynyl substituents. wikipedia.orgwikipedia.org |

| Vinylsilane | Hiyama cross-coupling, protodesilylation, halodesilylation | Formation of C(sp2)-C(sp2) bonds, stereoselective synthesis of substituted alkenes. |

| Allylic Alcohol | Oxidation, etherification, esterification, substitution reactions | Introduction of further functionality, modification of solubility and electronic properties. |

The stereochemistry of the double bond, typically in the (Z)-configuration, is another crucial aspect of its utility, allowing for the synthesis of stereochemically defined products. This is particularly important in the synthesis of natural products and pharmaceuticals, where biological activity is often highly dependent on the three-dimensional arrangement of atoms.

Overview of Key Research Domains

Established Synthetic Pathways to Vinylic Iodides

The generation of vinylic iodides can be accomplished through several reliable methodologies. These pathways often begin with simple, commercially available precursors like alkynes and leverage the reactivity of organometallic or organosilicon intermediates. The precursor for the target compound, 3-trimethylsilyl-2-propyn-1-ol, is a readily available starting material for many of these transformations. vwr.comtcichemicals.comfishersci.com

Hydroiodination of Propargyl Alcohol Derivatives and Related Systems

A common and effective method for the synthesis of vinyl iodides is the hydroiodination of alkynes. This transformation can be achieved through a two-step process involving hydrometalation followed by iodinolysis. For a substrate like 3-trimethylsilyl-2-propyn-1-ol, this involves the addition of a metal hydride across the triple bond, followed by quenching the resulting organometallic intermediate with an iodine source.

Common hydrometalation agents include diisobutylaluminium hydride (DIBAL-H) for hydroalumination and zirconocene (B1252598) hydrochloride (Schwartz's reagent) for hydrozirconation. These reactions typically proceed with high regioselectivity and syn-selectivity, placing the metal and hydrogen on the same side of the newly formed double bond. Subsequent treatment with molecular iodine (I₂) cleaves the carbon-metal bond and installs the iodine atom, generally with retention of configuration. This process typically leads to the formation of the (E)-isomer.

| Reagent Sequence | Intermediate | Product Stereochemistry |

| 1. DIBAL-H2. I₂ | Vinylalane | Predominantly (E) |

| 1. Cp₂Zr(H)Cl2. I₂ | Vinylzirconocene | Predominantly (E) |

Functionalization of Silylated Alkenes and Alkynes

The presence of a trimethylsilyl group on the target molecule opens up synthetic routes involving silyl-group manipulations. Iododesilylation is a key reaction in this category, involving the substitution of a vinyl silyl (B83357) group with iodine. This method is advantageous as vinylsilane intermediates are stable, non-toxic, and can be prepared with high stereocontrol.

The synthesis of this compound via this pathway would first require the stereoselective hydrosilylation of an appropriate alkyne precursor to form a bis-silylated alkene. Subsequently, one of the silyl groups can be selectively replaced by iodine using an electrophilic iodine source such as iodine monochloride (ICl) or N-iodosuccinimide (NIS). The stereochemical outcome of the iododesilylation step often proceeds with retention of the olefin geometry, providing excellent control over the final product's configuration.

Palladium-Catalyzed Iodo-Hemiaminal Formation

While a direct palladium-catalyzed "iodo-hemiaminal formation" is not a standard named reaction, palladium catalysis offers a powerful toolkit for constructing carbon-heteroatom bonds, which is relevant to the broader class of functionalized vinyl iodides. Palladium-catalyzed cascade cyclizations, for instance, can form both C-C and C-X (where X = N, O) bonds in a single operation. rsc.org

In related transformations, palladium catalysts are used for the aminoalkynylation or aminocarbonylative cyclization of substrates containing both an alkyne and an iodo group. scispace.comnih.govnih.gov These reactions typically proceed through a catalytic cycle involving:

Oxidative Addition: A Pd(0) species inserts into a carbon-iodine bond. youtube.comyoutube.com

Insertion/Transmetalation: The alkyne or a nucleophile coordinates to the palladium center.

Reductive Elimination: The desired product is formed, regenerating the Pd(0) catalyst. youtube.comyoutube.com

These principles can be applied to synthesize complex molecules where an amine functional group is installed in proximity to a vinyl iodide. For example, a palladium-catalyzed aminoalkynylation of an olefin with an iodoalkyne can produce functionalized pyrrolidines. scispace.com Similarly, the aminocarbonylative cyclization of 1-alkynyl-2-iodo substrates in the presence of amine nucleophiles yields fused pyridinones. nih.govnih.gov Such strategies highlight the potential of palladium catalysis to construct complex nitrogen-containing heterocycles from iodoalkyne precursors.

Stereoselective Synthesis of (E)- and (Z)-3-Iodo-3-trimethylsilylprop-2-en-1-ol

Achieving high stereoselectivity is crucial in modern organic synthesis. For vinyl iodides, this means controlling the geometry of the double bond to selectively form either the (E)- or (Z)-isomer.

Control of Olefin Geometry during Formation

The stereochemical outcome of the synthesis of this compound can be directed by the choice of reagents and reaction conditions. As mentioned, hydrometalation-iodinolysis of the parent alkyne typically yields the (E)-isomer due to the mechanism of syn-addition of the metal hydride.

Conversely, the (Z)-isomer can often be accessed through different pathways. A one-pot reaction of a 2-alkyn-1-one with sodium iodide and trimethylsilyl chloride in acetonitrile (B52724) and water has been shown to produce (Z)-3-iodo-3-alken-1-ones with high selectivity. lookchem.com This type of methodology, based on the conjugate addition of iodide to an activated alkyne, can favor the formation of the (Z)-geometry. Additionally, specific olefination reactions or modifications of phosphonium (B103445) ylides have been developed for the stereoselective synthesis of (Z)-1-iodo-1-alkenes. semanticscholar.org

The table below summarizes methods and their typical stereochemical outcomes for the synthesis of vinyl iodides.

| Method | Typical Precursor | Key Reagents | Predominant Isomer |

| Hydrometalation-Iodination | Internal Alkyne | 1. DIBAL-H or Cp₂Zr(H)Cl2. I₂ | (E) |

| Iododesilylation | Vinylsilane | ICl or NIS | Retention of geometry |

| Iodide Addition to Alkyne | Ynone | NaI, TMSCl, H₂O | (Z) lookchem.com |

| Stork-Zhao Olefination | Aldehyde | Iodo-ylide with HMPA | (Z) |

| Takai Olefination | Aldehyde | CHI₃, CrCl₂ | (E) |

Asymmetric Approaches to Vinylic Iodides

While the target molecule, this compound, is achiral, the principles of asymmetric synthesis are critical for producing related chiral vinylic iodides, which are valuable building blocks. Asymmetric synthesis aims to create new stereogenic centers with a preference for one enantiomer. york.ac.uk This can be achieved using chiral auxiliaries, chiral reagents, or chiral catalysts.

In the context of vinylic iodides, chiral hypervalent iodine reagents have emerged as powerful tools in asymmetric synthesis. acs.orgresearchgate.netnih.gov These compounds can be used in stoichiometric or catalytic amounts to effect a variety of enantioselective transformations, including the functionalization of alkenes and the α-functionalization of carbonyl compounds. nih.gov For example, new chiral hypervalent iodine compounds have been developed and optimized for reactions like the asymmetric dioxytosylation of styrene. acs.org The strategy involves attaching a chiral ligand to the iodine center, which then directs the stereochemical outcome of the reaction.

Another approach involves the use of a chiral auxiliary, which is temporarily attached to the substrate to direct a stereoselective reaction and is subsequently removed. york.ac.uk For a molecule like the target compound, a chiral auxiliary could be placed on the alcohol group to direct a subsequent diastereoselective iodination reaction on a precursor molecule, after which the auxiliary would be cleaved to yield an enantioenriched product if a new stereocenter were to be formed.

Precursor-Based Synthesis Strategies

Precursor-based strategies are central to the formation of this compound. These routes begin with commercially available or readily synthesized starting materials, such as silylated propargyl alcohols, and modify them through stereoselective addition reactions across the carbon-carbon triple bond.

Transformations from 3-(Trimethylsilyl)prop-2-yn-1-ol

The most direct and documented conceptual approach to synthesizing this compound is through the hydroiodination of 3-(trimethylsilyl)prop-2-yn-1-ol. This reaction involves the addition of hydrogen iodide (HI) across the alkyne triple bond. The presence of the trimethylsilyl group plays a crucial role in directing the regioselectivity of the addition, typically placing the iodine atom on the carbon atom bearing the silyl group.

The stereochemical outcome of the addition (i.e., whether the Z or E isomer is formed) is highly dependent on the specific reagents and reaction conditions employed. Various methods for the hydroiodination of silylacetylenes have been developed, often utilizing an electrophilic iodine source and a hydride source, which can add in either a syn or anti fashion across the triple bond. For instance, hydroalumination or hydroboration followed by iodinolysis are common methods for achieving specific stereoisomers of vinyl iodides from terminal alkynes. A hydroalumination followed by quenching with iodine typically results in the E-vinyl iodide. organic-chemistry.org

While the transformation of 3-(trimethylsilyl)prop-2-yn-1-ol to its corresponding vinyl iodide is a recognized synthetic strategy, detailed, citable experimental procedures with specific yields and stereoselectivity ratios for this particular substrate are not extensively detailed in readily available scientific literature. General methods for the synthesis of vinyl iodides often involve transition-metal-catalyzed hydrohalogenation or the reaction of vinylalanes with iodine. organic-chemistry.orgorganic-chemistry.org

A plausible, though not specifically documented, reaction scheme would involve the treatment of 3-(trimethylsilyl)prop-2-yn-1-ol with a source of hydriodic acid or an equivalent reagent system that delivers H and I across the triple bond. The general reaction is as follows:

Precursor: 3-(Trimethylsilyl)prop-2-yn-1-ol

Transformation: Hydroiodination

Product: this compound (E or Z isomer)

Due to the lack of specific experimental data in the searched literature, a detailed data table for this transformation cannot be provided.

Routes Involving Allyl Alcohol and its Silylated Analogues

Synthetic routes to this compound starting from allyl alcohol or its silylated derivatives are not well-documented in the scientific literature. A hypothetical pathway from allyl alcohol would be a multi-step sequence requiring:

Introduction of a trimethylsilyl group.

Introduction of an iodine atom at the correct position.

Formation of the double bond with the desired substitution pattern.

Such a transformation would be synthetically complex and likely inefficient compared to the more direct approach from a propargyl alcohol precursor. The challenge lies in the selective functionalization of the allyl scaffold to install both the iodine and trimethylsilyl group at the same vinylic position while retaining the alcohol functionality. Extensive searches of chemical databases and literature have not revealed an established or practical methodology for this specific conversion.

Transformations Involving the Vinylic Iodide Moiety

The carbon-iodine bond at the sp²-hybridized carbon is a key reactive site in this compound. The inherent polarity of this bond, coupled with the excellent leaving group ability of the iodide, facilitates a range of reactions including nucleophilic substitutions, radical-mediated processes, and transition metal-catalyzed cross-couplings.

Nucleophilic Substitution Reactions at the Vinylic Carbon

Direct nucleophilic substitution at a vinylic carbon is a traditionally challenging transformation due to the high energy of the potential intermediates and transition states. Unlike their sp³-hybridized counterparts, vinylic substrates are generally resistant to classical SN1 and SN2 mechanisms. The SN1 pathway is disfavored due to the instability of the resulting linear vinyl cation, while the SN2 pathway is hindered by the steric repulsion between the incoming nucleophile and the substituents on the double bond, as well as the high energy of the required transition state.

However, several alternative pathways for vinylic nucleophilic substitution (SNV) exist, such as the addition-elimination and elimination-addition (benzyne-type) mechanisms. For a substrate like this compound, an addition-elimination pathway would be plausible with very strong, soft nucleophiles. The electron-donating nature of the trimethylsilyl group through hyperconjugation could slightly destabilize a potential anionic intermediate, making this pathway less favorable compared to systems bearing electron-withdrawing groups.

Recent studies have highlighted concerted SNV reactions that proceed through mechanisms analogous to the SN2 reaction, categorized by the trajectory of nucleophilic attack relative to the vinyl plane. nih.gov These include in-plane (SNVσ) and out-of-plane (SNVπ) attack. nih.gov The viability of these pathways for this compound would depend on the specific nucleophile and reaction conditions. The steric bulk of the trimethylsilyl group would likely disfavor the in-plane attack required for the SNVσ mechanism.

Radical Mediated Reactions and Cascade Cyclizations

The carbon-iodine bond in this compound is susceptible to homolytic cleavage, making it an excellent precursor for the generation of a vinylic radical. This can be achieved using standard radical initiation conditions, such as treatment with tributyltin hydride (Bu₃SnH) and a radical initiator like azobisisobutyronitrile (AIBN), or through photoredox catalysis.

Once formed, the vinylic radical is a highly reactive intermediate capable of participating in intramolecular reactions, leading to the formation of cyclic structures. Given the presence of the allylic alcohol moiety, a 5-exo-trig cyclization is a highly probable pathway. nih.govwikipedia.org This process would involve the attack of the vinylic radical onto the proximal carbon of the double bond, leading to a five-membered carbocyclic ring and a new primary radical on the exocyclic methylene (B1212753) group. This intermediate can then be trapped by a hydrogen atom source (e.g., from Bu₃SnH) to yield the final cyclized product.

Furthermore, this initial cyclization can be the first step in a more complex cascade reaction. For instance, the intermediate iminyl radicals formed from the cyclization of vinyl radicals onto nitrile groups have been shown to undergo subsequent aromatic homolytic substitution. organic-chemistry.org In the case of this compound, the primary radical formed after the initial 5-exo cyclization could potentially be trapped by other functionalities introduced into the molecule, enabling the rapid construction of complex polycyclic systems. The stereochemical outcome of such cyclizations is often governed by the conformation of the transition state, aiming to minimize steric interactions.

Cross-Coupling Reactivity (e.g., Sonogashira-type transformations)

The vinylic iodide moiety is an excellent electrophilic partner in a wide array of palladium-catalyzed cross-coupling reactions. Vinyl iodides are among the most reactive vinyl halides for oxidative addition to Pd(0) catalysts, often allowing for reactions to proceed under mild conditions. rsc.org This high reactivity makes this compound a valuable building block in organic synthesis.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between a vinylic halide and a terminal alkyne, yielding a conjugated enyne. rsc.orgacsgcipr.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. rsc.org The high reactivity of the vinylic iodide in this compound would ensure efficient coupling with a diverse range of terminal alkynes, providing access to silylated enynols. These products are versatile intermediates for further transformations.

Suzuki-Miyaura Coupling: The Suzuki reaction pairs the vinylic iodide with an organoboron reagent, such as a boronic acid or a boronate ester, to form a new carbon-carbon bond. wikipedia.orgwikipedia.org This reaction is renowned for its mild conditions and high functional group tolerance. The coupling of this compound with various vinyl or aryl boronic acids would proceed with retention of the double bond geometry, providing a stereoselective route to substituted allylic alcohols.

Below is a table summarizing the expected outcomes of various cross-coupling reactions with this compound, based on the established reactivity of vinylic iodides.

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Product Type | Expected Yield |

|---|---|---|---|---|

| Sonogashira | Phenylacetylene | Pd(PPh₃)₄, CuI, Et₃N | Conjugated Enynol | High |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Styrenyl Allylic Alcohol | High |

| Heck | Styrene | Pd(OAc)₂, P(o-tol)₃, Et₃N | Dienyl Allylic Alcohol | Moderate to High |

| Stille | Tributyl(vinyl)stannane | Pd(PPh₃)₄ | Dienyl Allylic Alcohol | High |

| Buchwald-Hartwig | Aniline | Pd₂(dba)₃, BINAP, NaOtBu | Enamine | Moderate to High |

Influence of the Trimethylsilyl Group on Reactivity and Selectivity

The trimethylsilyl (TMS) group is not merely a spectator in the reactions of this compound. Its electronic and steric properties exert a profound influence on the molecule's reactivity and the stereochemical course of its transformations.

The β-Silicon Effect in Electrophilic and Carbocationic Processes

The β-silicon effect describes the stabilization of a positive charge on a carbon atom that is β to a silicon atom. This stabilization arises from hyperconjugation between the high-energy σ orbital of the carbon-silicon bond and the empty p-orbital of the carbocation. researchgate.netnih.gov The electropositive nature of silicon makes the C-Si bond an excellent σ-donor, rendering this effect particularly strong.

In the context of this compound, electrophilic attack on the double bond would lead to a carbocationic intermediate. Attack at the carbon bearing the hydroxylmethyl group (C1) would place the resulting positive charge at C2, β to the trimethylsilyl group. This intermediate would be significantly stabilized by the β-silicon effect. This stabilization dictates the regioselectivity of electrophilic additions, favoring the formation of products where the electrophile adds to C1.

This principle is particularly relevant in reactions such as acid-catalyzed hydration, halogenation, or epoxidation. The formation of the stabilized β-silyl carbocation intermediate lowers the activation energy for the reaction and controls the regiochemical outcome. For vinylsilanes, this stabilization can be substantial, although studies have suggested the magnitude of the effect might be slightly smaller for a vinyl cation compared to an alkyl cation. nih.gov Nevertheless, the ability of silicon to stabilize adjacent vinyl cationic species is a powerful tool in synthesis.

Silyl Group as a Stereodirecting Element

The steric and electronic properties of the trimethylsilyl group, in conjunction with the allylic hydroxyl group, can play a crucial role in directing the stereochemical outcome of reactions at the alkene. While the hydroxyl group often serves as the primary directing group in reactions like epoxidations and dihydroxylations, the bulky TMS group helps to define the conformational preferences of the molecule and influences the facial selectivity of the attack.

Directed Epoxidation: In the epoxidation of allylic alcohols with reagents like meta-chloroperoxybenzoic acid (m-CPBA), the reaction is often directed by hydrogen bonding between the hydroxyl group and the peracid. rsc.orgresearchgate.net This directs the oxidant to the syn face of the double bond relative to the alcohol. The large steric demand of the TMS group at the adjacent vinylic position would further enforce a conformation that facilitates this syn-attack, potentially leading to high levels of diastereoselectivity.

Sharpless Asymmetric Dihydroxylation: This powerful method for creating chiral vicinal diols utilizes a chiral ligand to control the facial selectivity of the osmylation. nih.govorganic-chemistry.org The inherent facial bias of the substrate, influenced by the allylic alcohol and the bulky TMS group, would interact with the catalyst's chiral environment. This can lead to either a "matched" case, where the substrate's preference aligns with the catalyst's, resulting in very high diastereoselectivity, or a "mismatched" case, where they oppose each other.

Cyclopropanation: In reactions like the Simmons-Smith cyclopropanation, the zinc reagent coordinates to the allylic hydroxyl group, directing the delivery of the methylene group to the same face of the double bond. wikipedia.org The presence of the TMS group would sterically block the opposite face, reinforcing the directing effect of the alcohol and likely leading to a single diastereomer.

In all these cases, the interplay between the directing hydroxyl group and the sterically demanding trimethylsilyl group is expected to result in a high degree of stereocontrol, making this compound a valuable substrate for stereoselective synthesis.

Protiodesilylation and Other Desilylation Reactions

The carbon-silicon (C-Si) bond in vinylsilanes is susceptible to cleavage by electrophiles, a reaction known as protiodesilylation or, more broadly, desilylation. This transformation is a key aspect of the reactivity of this compound, providing a method to replace the trimethylsilyl (TMS) group with a proton or other electrophiles.

The mechanism of protodesilylation for vinylsilanes generally proceeds via an electrophilic attack on the double bond. For allylsilanes and vinylsilanes, the reaction often involves protonation of the carbon atom at the 3-position of the allyl group, which leads to a cationic intermediate. rsc.orgrsc.org Subsequent loss of the silyl group from this intermediate yields the desilylated product. rsc.org The stability of this cationic intermediate is a crucial factor in the reaction's feasibility and rate.

While acid-catalyzed conditions are common, base-catalyzed methods have also been developed. For instance, a protocol utilizing potassium tert-butoxide (tBuOK) in wet dimethyl sulfoxide (B87167) (DMSO) has proven effective for the protodesilylation of a variety of organosilanes, including allyl derivatives. researchgate.net This method is notable for its mild conditions and tolerance of various functional groups, suggesting its potential applicability to a multifunctional substrate like this compound. researchgate.net The cleavage of the Si-C bond is the fundamental step in these reactions, and its stability can be influenced by factors such as the position of the silyl group and the specific reaction conditions. rsc.org

Reactivity of the Allylic Alcohol Functionality

The primary allylic alcohol group in this compound is a versatile handle for a wide array of synthetic transformations. Its strategic position adjacent to a stereodefined vinylsilane and vinyl iodide moiety makes its reactions particularly valuable for the construction of complex molecular architectures.

The allylic alcohol is readily oxidized to the corresponding α,β-unsaturated aldehyde. More significantly, the double bond is susceptible to epoxidation. The Sharpless asymmetric epoxidation is a powerful method for the enantioselective conversion of primary and secondary allylic alcohols into 2,3-epoxyalcohols. rsc.org This reaction utilizes a catalyst formed from titanium tetra(isopropoxide) and a chiral diethyl tartrate (DET) ligand, with tert-butyl hydroperoxide (TBHP) as the oxidant. rsc.org

The application of this methodology to analogs of this compound has been demonstrated. For example, the Sharpless asymmetric epoxidation of a closely related substrate, 3-(trimethylsilyl)prop-2-en-1-ol, yields the corresponding epoxy alcohol with high enantiomeric excess (90% ee). researchgate.net This highlights the potential for the stereocontrolled synthesis of chiral epoxy alcohols from this compound, where the silyl and iodo groups remain for subsequent functionalization. The stereochemical outcome of the Sharpless epoxidation is highly predictable, depending on the chirality of the diethyl tartrate ligand used ((+)-DET or (-)-DET). researchgate.net

Standard organic transformations can be applied to the hydroxyl group of this compound to form esters and ethers. These reactions are fundamental for protecting the alcohol or for preparing substrates for further reactions, such as sigmatropic rearrangements.

Esterification can be readily achieved by reacting the alcohol with an acyl chloride or carboxylic anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine. This conversion of the alcohol to an allylic ester is the requisite first step for enabling an Ireland-Claisen rearrangement.

Etherification can be accomplished through various methods, most commonly the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide, which is then treated with an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide) to yield the ether product. These transformations provide access to a broader range of derivatives for use in multi-step syntheses.

Once converted to an allylic ester, this compound is an ideal substrate for an Ireland-Claisen rearrangement. This powerful acs.orgacs.org-sigmatropic rearrangement converts allylic esters into γ,δ-unsaturated carboxylic acids. acs.org The reaction is initiated by treating the ester with a strong base, typically a lithium amide like lithium diisopropylamide (LDA), and a silylating agent (e.g., trimethylsilyl chloride) to form a silyl ketene (B1206846) acetal (B89532) intermediate in situ. acs.org This intermediate then undergoes the rearrangement, often at or below room temperature. escholarship.org

A key feature of the Ireland-Claisen rearrangement is its high degree of stereocontrol. The geometry of the intermediate silyl ketene acetal (E or Z) dictates the relative stereochemistry of the newly formed stereocenters in the product. acs.org The rearrangement is generally understood to proceed through a highly ordered, six-membered chair-like transition state, although boat-like transition states can also be involved, particularly in sterically constrained systems. escholarship.orgnih.gov The application of this rearrangement to an ester derived from this compound would generate a complex carboxylic acid product, transferring the stereochemical information from the C-O bond to a new C-C bond while retaining the vinyl iodide and vinylsilane functionalities for further manipulation.

Mechanistic Studies of Key Transformations

Understanding the reaction mechanisms and transition states of the transformations involving this compound is crucial for predicting outcomes and optimizing reaction conditions. Computational chemistry has emerged as an indispensable tool for these investigations.

Density Functional Theory (DFT) has been extensively used to model the structures and energetics of intermediates and transition states in reactions relevant to the chemistry of this compound.

Desilylation Reactions: For Si-C bond cleavage, DFT calculations can determine indices such as proton affinity (PA) to evaluate the stability of the bond under acidic or basic conditions. These theoretical values provide insight into the likelihood and mechanism of protiodesilylation by assessing the stability of key intermediates. researchgate.net

Ireland-Claisen Rearrangement: The stereochemical outcome of the Ireland-Claisen rearrangement is a central focus of computational studies. DFT calculations have been employed to explore the energetic landscape of the rearrangement, specifically the relative energies of the competing chair and boat transition states. acs.orgnih.gov These studies have identified steric interactions as the primary factor governing the preference for one transition state over the other. acs.org For example, in certain systems, steric clashes in the chair conformation can raise its energy sufficiently to make the boat pathway competitive or even preferred. nih.gov This detailed energetic information is critical for rationalizing and predicting the diastereoselectivity of the reaction. acs.orgescholarship.org

| Substrate/Enolate Geometry | Transition State Type | Calculated Energy Preference (kcal/mol) | Reference |

|---|---|---|---|

| Model Allyl Acetate (Z-enolate) | Chair vs. Boat | Chair favored by 2.6 kcal/mol | escholarship.org |

| Cyclohexenyl Ester (Z-enolate) | Chair vs. Boat | Boat favored due to steric interactions | escholarship.orgnih.gov |

| Tetrasubstituted Ester (trans-olefin, Z-enolate) | Chair | Proceeds through chair TS | acs.org |

| Tetrasubstituted Ester (trans-olefin, E-enolate) | Boat | Proceeds through boat TS | acs.org |

Oxidation Reactions: The mechanism of the Sharpless asymmetric epoxidation has also been investigated using DFT. These studies model the structure of the active titanium catalyst and the transition states for oxygen transfer to the allylic alcohol. The calculations help to elucidate the origins of the high enantioselectivity by comparing the activation energies for the pathways leading to the two possible epoxide enantiomers.

Elucidation of Reaction Intermediates

The identification and characterization of reaction intermediates are crucial for understanding the mechanistic details of a chemical transformation. For a compound like this compound, one could hypothesize the formation of several types of intermediates depending on the reaction conditions.

In palladium-catalyzed cross-coupling reactions, a common pathway for vinyl iodides, an oxidative addition of the carbon-iodine bond to a low-valent palladium species would be the initial step. This would generate a vinylpalladium(II) intermediate. The presence of the trimethylsilyl group and the allylic alcohol could influence the stability and subsequent reactivity of this intermediate. However, without specific experimental studies, such as spectroscopic analysis (e.g., NMR spectroscopy of the reaction mixture at low temperature) or trapping experiments, the exact structure and behavior of such an intermediate remain speculative.

Similarly, in reactions involving the hydroxyl group, such as oxidation or etherification, the formation of an alkoxide intermediate under basic conditions or an oxonium ion under acidic conditions could be proposed. The electronic effects of the iodo and trimethylsilyl substituents on the adjacent double bond could potentially influence the stability and reactivity of these intermediates.

Table 1: Plausible, but Unconfirmed, Reaction Intermediates of this compound

| Proposed Intermediate | Potential Generating Reaction | Method of Elucidation (Hypothetical) |

| Vinylpalladium(II) Complex | Palladium-catalyzed cross-coupling | In-situ NMR spectroscopy, X-ray crystallography of isolated complexes |

| Allylic Carbocation | Acid-catalyzed substitution/elimination | Trapping experiments with nucleophiles, computational studies |

| Alkoxide | Base-mediated reactions | Spectroscopic analysis in the presence of a base |

It is important to reiterate that the above table is based on general principles of organic reactivity and the specific intermediates for reactions involving this compound have not been experimentally verified in the available literature.

Regiochemical and Stereochemical Pathways

The regiochemistry and stereochemistry of reactions involving this compound would be of significant interest to synthetic chemists. The molecule possesses distinct reactive sites: the carbon-iodine bond, the carbon-silicon bond, the double bond, and the hydroxyl group.

Regiochemical Considerations:

In cross-coupling reactions, the reaction is expected to occur regioselectively at the carbon-iodine bond, as this is the most common site of reactivity for vinyl iodides in such transformations. Reactions involving the allylic alcohol could, in principle, lead to different regioisomers depending on whether a direct substitution at the alcohol (S_N2) or an allylic rearrangement (S_N2') pathway is operative. The directing effect of the trimethylsilyl group could also play a role in determining the regioselectivity of additions to the double bond.

Stereochemical Considerations:

The double bond in this compound is typically synthesized as a specific stereoisomer (often the (Z)-isomer). A key question in any subsequent reaction would be the extent to which this stereochemistry is retained or inverted. For instance, in palladium-catalyzed cross-coupling reactions that proceed via an oxidative addition-reductive elimination cycle, the stereochemistry of the double bond is often retained.

Table 2: Hypothetical Regiochemical and Stereochemical Outcomes

| Reaction Type | Potential Regiochemical Outcome | Expected Stereochemical Pathway |

| Suzuki Coupling | Substitution at the C-I bond | Retention of double bond geometry |

| Heck Reaction | Vinylation at the C-I bond | Retention of double bond geometry |

| Oxidation of Alcohol | Formation of an aldehyde at C1 | Not applicable |

| Epoxidation | Formation of an epoxide across the double bond | Substrate-dependent diastereoselectivity |

Applications of 3 Iodo 3 Trimethylsilylprop 2 En 1 Ol in Complex Organic Synthesis

Role as a Versatile Intermediate in Total Synthesis

The strategic importance of 3-iodo-3-trimethylsilylprop-2-en-1-ol in total synthesis is underscored by its capacity to participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The vinyl iodide moiety serves as a handle for numerous cross-coupling reactions, while the vinylsilane group can be engaged in stereospecific transformations. The primary alcohol provides a convenient point for oxidation, etherification, or esterification, further expanding its synthetic utility.

The geometry of the double bond in this compound is inherently fixed, providing a platform for the stereospecific introduction of new functionalities. The Z-configuration of the vinyl iodide is particularly significant, as many transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, are known to proceed with retention of configuration. This allows for the direct translation of the alkene geometry from the starting material to the more complex product, a crucial aspect in the synthesis of stereochemically rich molecules.

Furthermore, the allylic alcohol functionality can be exploited to direct stereoselective reactions on the adjacent double bond. For instance, epoxidation reactions of allylic alcohols, such as the Sharpless asymmetric epoxidation, are powerful methods for the enantioselective synthesis of epoxy alcohols. Subsequent nucleophilic ring-opening of the resulting epoxide can generate two new stereocenters with high levels of control. While direct examples employing this compound are not extensively documented, the principles of substrate-directed reactions suggest its potential in such transformations.

Table 1: Potential Stereoselective Reactions Involving this compound

| Reaction Type | Reagents and Conditions | Potential Outcome | Stereochemical Control |

| Directed Epoxidation | t-BuOOH, Ti(Oi-Pr)₄, (+)-DET | Enantioselective formation of an epoxy alcohol | Substrate-directed delivery of the oxidant |

| Suzuki Coupling | Arylboronic acid, Pd(PPh₃)₄, base | Stereospecific formation of a tri-substituted alkene | Retention of double bond geometry |

| Stille Coupling | Organostannane, Pd catalyst | Stereospecific formation of a tri-substituted alkene | Retention of double bond geometry |

The dual reactivity of the vinyl iodide and vinylsilane functionalities, coupled with the presence of the allylic alcohol, makes this compound an attractive substrate for various annulation and cyclization strategies. Intramolecular reactions, in particular, can be envisioned to construct a variety of carbocyclic and heterocyclic ring systems.

For example, after conversion of the primary alcohol to a suitable tethered nucleophile, an intramolecular Heck reaction could be employed to forge a new ring system. The vinyl iodide would serve as the electrophilic partner in the palladium-catalyzed cyclization. Alternatively, the vinylsilane moiety can participate in intramolecular Hosomi-Sakurai reactions with a tethered electrophile, leading to the formation of cyclic structures.

Iodocyclization, a powerful method for the synthesis of heterocycles, represents another potential application. The allylic alcohol, or a derivative thereof, could act as an internal nucleophile, attacking the activated double bond in the presence of an electrophilic iodine source to form functionalized cyclic ethers.

The structural motifs accessible from this compound are prevalent in a wide range of natural products and biologically active compounds. Its utility as a versatile building block, therefore, extends to the total synthesis of these complex targets.

Polyketides and terpenoids often feature complex carbon skeletons with multiple stereocenters and varied oxygenation patterns. The ability to introduce defined stereochemistry and functional group handles using this compound makes it a potentially valuable precursor in the synthesis of fragments of these natural products.

For instance, the vinyl iodide can be used in palladium-catalyzed cross-coupling reactions to append complex carbon chains, a common strategy in the convergent synthesis of polyketide chains. The resulting highly functionalized fragments can then be elaborated further to construct the natural product backbone. The allylic alcohol can be oxidized to the corresponding aldehyde, which can then participate in aldol (B89426) or Wittig-type reactions to extend the carbon chain.

Cyclic ethers are common structural units in many marine and terrestrial natural products. As mentioned previously, intramolecular cyclization reactions of derivatives of this compound can provide a direct route to functionalized tetrahydrofurans and other cyclic ethers.

Similarly, the synthesis of nitrogen-containing heterocycles can be envisaged. Conversion of the primary alcohol to an amine, followed by intramolecular cyclization reactions such as N-alkylation or transition metal-catalyzed amination of the vinyl iodide, could lead to the formation of various nitrogen-containing ring systems.

Table 2: Potential Applications in Natural Product Synthesis

| Natural Product Class | Key Synthetic Transformation | Role of this compound |

| Polyketides | Palladium-catalyzed cross-coupling | Provides a functionalized building block for chain elongation. |

| Terpenoids | Stereoselective functionalization | Serves as a template for the introduction of stereocenters. |

| Cyclic Ethers | Intramolecular cyclization | Acts as a precursor for the formation of the ether ring. |

| Nitrogen Heterocycles | Intramolecular amination | Provides the backbone for the construction of the heterocycle. |

Synthesis of Natural Products and Bioactive Molecules

Utilization in Catalytic Methodologies

Beyond its role as a stoichiometric building block, this compound and its derivatives have the potential to be utilized in the development of new catalytic methodologies. The presence of both a vinyl iodide and a vinylsilane offers opportunities for participation in catalytic cycles that involve oxidative addition and other elementary steps.

For example, the vinyl iodide moiety can undergo oxidative addition to a low-valent transition metal, such as palladium(0) or nickel(0), to form a vinyl-metal intermediate. This intermediate could then participate in a variety of catalytic cross-coupling reactions. The trimethylsilyl (B98337) group can influence the reactivity and selectivity of these processes.

Furthermore, the allylic alcohol could serve as a directing group in catalytic reactions, positioning a metal catalyst in proximity to the double bond to facilitate site-selective transformations. While specific catalytic systems employing this exact molecule are not yet widely reported, the unique combination of functional groups presents a promising platform for future research in catalysis.

Transition Metal Catalysis with Organopalladium, Organocopper, and Other Metal Species

The vinyl iodide moiety is the most reactive site in this compound for transition metal catalysis. Vinyl iodides are generally more reactive than their corresponding vinyl bromide or chloride counterparts in oxidative addition to low-valent metal centers, such as Pd(0) or Cu(I), due to the lower C-I bond dissociation energy. wikipedia.org This enhanced reactivity allows for cross-coupling reactions to occur under milder conditions, often with higher yields and better functional group tolerance.

A critical aspect of utilizing this compound is the ability to control the stereochemistry of the resulting olefin. Palladium- and copper-catalyzed cross-coupling reactions involving sp²-hybridized halides are well-known to proceed with retention of configuration at the double bond. This stereospecificity is crucial in the synthesis of natural products and pharmaceuticals where precise geometric control is required.

Assuming the substrate is a pure (E)- or (Z)-isomer, it can be coupled with various organometallic reagents to yield stereochemically defined products. The choice of catalyst, ligands, and reaction conditions is pivotal in ensuring that the stereochemical integrity of the double bond is maintained throughout the catalytic cycle.

Table 1: Potential Stereoselective Cross-Coupling Reactions

| Coupling Reaction | Organometallic Reagent (R-M) | Metal Catalyst | Expected Product | Stereochemical Outcome |

| Suzuki-Miyaura | Organoboron compounds (e.g., R-B(OH)₂) | Palladium | 3-Aryl/vinyl-3-trimethylsilylprop-2-en-1-ol | Retention of configuration |

| Stille | Organostannane compounds (e.g., R-SnBu₃) | Palladium | 3-Aryl/vinyl-3-trimethylsilylprop-2-en-1-ol | Retention of configuration |

| Sonogashira | Terminal Alkynes (R-C≡CH) | Palladium/Copper | 3-Alkynyl-3-trimethylsilylprop-2-en-1-ol | Retention of configuration |

| Heck | Alkenes (e.g., Styrene) | Palladium | 1-Aryl/vinyl-3-trimethylsilylbuta-1,3-dien-4-ol | Retention of configuration |

| Copper-Catalyzed | Organocuprates (e.g., R₂CuLi) | Copper | 3-Alkyl/aryl-3-trimethylsilylprop-2-en-1-ol | Retention of configuration |

The formation of carbon-carbon bonds is a cornerstone of organic synthesis, and this compound is an excellent substrate for several palladium- and copper-catalyzed C-C bond-forming reactions. wikipedia.org These transformations enable the introduction of a wide array of substituents, including aryl, vinyl, alkynyl, and alkyl groups, at the C3 position of the propenol skeleton.

Suzuki-Miyaura Coupling: This reaction pairs the vinyl iodide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a C(sp²)-C(sp²) or C(sp²)-C(sp³) bond.

Stille Coupling: In this reaction, an organostannane reagent is coupled with the vinyl iodide using a palladium catalyst. It is known for its tolerance of a wide variety of functional groups.

Sonogashira Coupling: This powerful method for forming C(sp²)-C(sp) bonds involves the coupling of the vinyl iodide with a terminal alkyne, co-catalyzed by palladium and copper complexes. mdpi.org

Heck Reaction: The palladium-catalyzed reaction of the vinyl iodide with an alkene introduces a new vinyl group, leading to the formation of substituted dienes.

Table 2: Key C-C Bond Formation Reactions and Components

| Reaction Name | Coupling Partner | Catalyst System | Bond Formed |

| Suzuki-Miyaura | Boronic Acids/Esters | Pd(0) catalyst (e.g., Pd(PPh₃)₄) + Base | C(sp²)-C(sp²) |

| Stille | Organostannanes | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | C(sp²)-C(sp²) |

| Sonogashira | Terminal Alkynes | Pd(0) catalyst + Cu(I) salt (e.g., CuI) | C(sp²)-C(sp) |

| Heck | Alkenes | Pd(0)/Pd(II) catalyst + Base | C(sp²)-C(sp²) |

Chemoselective Transformations in Multi-functional Substrates

The presence of three distinct functional groups in this compound presents both an opportunity and a challenge for chemoselectivity. Achieving a reaction at one site without affecting the others requires careful selection of reagents and conditions.

Reactions at the Carbon-Iodine Bond: As discussed, this is the most common site for reaction via transition metal catalysis. The alcohol group may or may not require protection depending on the specific coupling reaction and its conditions (e.g., basicity, temperature).

Reactions at the Alcohol Group: The primary alcohol can be selectively oxidized to the corresponding aldehyde or carboxylic acid using mild reagents (e.g., PCC, DMP, or TEMPO-based systems) that would not affect the vinyl iodide or silyl (B83357) group. Alternatively, it can be protected with a variety of protecting groups (e.g., silyl ethers, esters, ethers) to prevent its interference in subsequent reactions.

Reactions at the Carbon-Silicon Bond: The trimethylsilyl group can be selectively removed or replaced. Protodesilylation (replacement with a hydrogen atom) can be achieved using fluoride (B91410) ion sources like tetrabutylammonium (B224687) fluoride (TBAF) or acids. Halodesilylation, for instance, replacing the silyl group with another iodide, can also be performed using reagents like N-iodosuccinimide (NIS), a process known as iododesilylation. wikipedia.org This allows for a sequential functionalization strategy where the silyl group acts as a placeholder.

Table 3: Potential Chemoselective Transformations

| Target Functional Group | Transformation | Reagents/Conditions | Potential Outcome |

| Vinyl Iodide | Cross-Coupling | Pd or Cu catalyst, coupling partner, base | C-C bond formation at C3 |

| Primary Alcohol | Oxidation | Dess-Martin periodinane (DMP), PCC | Formation of 3-Iodo-3-trimethylsilylprop-2-en-1-al |

| Primary Alcohol | Protection | TBDMSCl, Imidazole | Protection as a silyl ether |

| Trimethylsilyl Group | Protodesilylation | Tetrabutylammonium fluoride (TBAF) | Removal of TMS group to yield 3-Iodoprop-2-en-1-ol |

| Trimethylsilyl Group | Iododesilylation | N-Iodosuccinimide (NIS) | Potential formation of a di-iodo species |

Spectroscopic and Structural Characterization in Research Contexts

Advanced NMR Spectroscopic Analysis for Stereoisomer Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of magnetically active nuclei such as ¹H and ¹³C. For 3-Iodo-3-trimethylsilylprop-2-en-1-ol, which can exist as (E) and (Z) stereoisomers, NMR is particularly crucial for distinguishing between these geometric forms.

The trimethylsilyl (B98337) (TMS) group serves as a prominent marker in both ¹H and ¹³C NMR spectra, typically exhibiting a sharp singlet in the ¹H NMR spectrum due to the nine equivalent protons, and a corresponding signal in the ¹³C NMR spectrum. The chemical shift of the vinyl proton is highly indicative of the stereochemistry of the double bond. In the (E)-isomer, the vinyl proton is expected to resonate at a different chemical shift compared to the (Z)-isomer due to the differing spatial relationship with the bulky iodo and trimethylsilyl substituents. The coupling constants between the vinyl proton and the protons of the adjacent methylene (B1212753) group of the alcohol can also provide stereochemical insights.

Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can be employed to definitively assign the stereochemistry. For instance, in the (Z)-isomer, an NOE enhancement would be expected between the vinyl proton and the protons of the trimethylsilyl group, whereas in the (E)-isomer, an enhancement might be observed between the vinyl proton and the methylene protons of the alcohol.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Stereoisomers of this compound

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| (E)-isomer | ||

| -Si(CH₃)₃ | ~0.2 | ~-1.0 |

| -CH₂OH | ~4.2 | ~65 |

| =CH- | ~6.5 | ~140 |

| C=C-I | ~95 | |

| (Z)-isomer | ||

| -Si(CH₃)₃ | ~0.3 | ~-0.5 |

| -CH₂OH | ~4.3 | ~64 |

| =CH- | ~6.8 | ~142 |

| C=C-I | ~98 |

Note: These are predicted values based on analogous structures and are subject to variation depending on solvent and other experimental conditions.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Studies

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula, C₆H₁₃IOSi.

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺), although it may be of low intensity due to the lability of the C-I and Si-C bonds. The fragmentation pattern would likely be dominated by ions resulting from the cleavage of these weaker bonds. A prominent peak corresponding to the loss of an iodine atom ([M-I]⁺) is anticipated. Another characteristic fragmentation pathway for trimethylsilyl compounds is the formation of the trimethylsilyl cation, [Si(CH₃)₃]⁺, which gives a strong signal at m/z 73. nih.govsci-hub.senih.gov The presence of this ion is a strong indicator of the trimethylsilyl moiety. Alpha-cleavage, the breaking of the bond between the oxygen-bearing carbon and a neighboring carbon, is a common fragmentation for alcohols. libretexts.org

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Predicted Fragment Ion | Significance |

| 272 | [C₆H₁₃IOSi]⁺ | Molecular Ion (M⁺) |

| 257 | [M - CH₃]⁺ | Loss of a methyl group |

| 145 | [M - I]⁺ | Loss of an iodine atom |

| 127 | [I]⁺ | Iodine cation |

| 73 | [Si(CH₃)₃]⁺ | Trimethylsilyl cation |

Infrared and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of specific functional groups.

In the IR spectrum of this compound, a broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group. openstax.org The broadness of this peak is due to hydrogen bonding. A C-O stretching vibration should appear in the 1000-1200 cm⁻¹ region. openstax.org The C=C double bond stretch is anticipated to be in the range of 1600-1650 cm⁻¹. The C-I bond will have a stretching frequency in the far-infrared region, typically around 500-600 cm⁻¹. The trimethylsilyl group is associated with characteristic absorptions, including a strong Si-C stretch around 840 cm⁻¹ and methyl rocking and deformation bands.

Raman spectroscopy would be particularly useful for observing the C=C and C-I stretching vibrations, which often give rise to strong Raman signals. The symmetric vibrations of the trimethylsilyl group would also be readily detectable.

Table 3: Predicted Infrared and Raman Active Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| O-H | Stretch | 3200-3600 (broad, strong) | Weak |

| C-H (sp³) | Stretch | 2850-3000 | Strong |

| C=C | Stretch | 1600-1650 | Strong |

| C-O | Stretch | 1000-1200 | Moderate |

| Si-C | Stretch | ~840 | Strong |

| C-I | Stretch | 500-600 | Strong |

X-ray Crystallography for Solid-State Structure Determination (for derivatives, if applicable)

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While obtaining suitable crystals of this compound itself might be challenging, derivatives of this compound could be synthesized to facilitate crystallization. For example, esterification of the alcohol group could lead to a more readily crystallizable solid.

A successful X-ray crystallographic analysis of a suitable derivative would provide unambiguous confirmation of the molecular structure, including the stereochemistry at the double bond. It would also reveal precise bond lengths, bond angles, and intermolecular interactions in the solid state. This information is invaluable for understanding the molecule's reactivity and physical properties. While no crystal structure for this specific compound or its immediate derivatives is currently available in open literature, the technique remains the gold standard for absolute structure determination.

Emerging Research Directions and Future Prospects for 3 Iodo 3 Trimethylsilylprop 2 En 1 Ol

Development of Novel and Sustainable Synthetic Routes

Future research will likely prioritize the development of green and efficient methods for the synthesis of 3-Iodo-3-trimethylsilylprop-2-en-1-ol and related functionalized allylic alcohols. nih.govresearchgate.net Current synthetic strategies often rely on multi-step processes that may generate significant waste. The principles of green chemistry, such as atom economy and the use of renewable resources, will guide the exploration of new synthetic pathways. nih.gov

One promising approach involves the direct C-H functionalization of simpler, readily available precursors. nih.gov For instance, developing a synergistic catalytic system could enable the direct introduction of the iodo and trimethylsilyl (B98337) groups onto an allyl alcohol backbone, minimizing the need for pre-functionalized starting materials and stoichiometric reagents. nih.gov Another avenue of exploration is the direct conversion of allylic alcohols into valuable intermediates, which could be adapted for the synthesis of the target compound. organic-chemistry.org Research into tandem reactions, where multiple bond-forming events occur in a single pot, could also lead to more efficient and sustainable syntheses. researchgate.net

| Starting Material/Reagent | Potential Sustainable Approach | Key Advantages |

| Allyl Alcohol | Direct C-H Iodo-silylation | Atom economy, reduced steps |

| Propargyl Alcohol | Catalytic Hydro-iodo-silylation | High regioselectivity, mild conditions |

| Vinyl Oxiranes | Palladium-catalyzed coupling | Stereoselectivity, functional group tolerance acs.orgnih.gov |

| Simple Alkynes | Hydroiodination/Silylation | Use of inexpensive starting materials organic-chemistry.org |

Exploration of Unprecedented Reactivity Modes

The unique combination of functional groups in this compound opens the door to exploring novel reactivity patterns. The vinyl iodide moiety is a well-established precursor for a multitude of cross-coupling reactions, including Suzuki, Stille, Heck, and Sonogashira couplings. wikipedia.org Future work could focus on leveraging this reactivity in new and innovative ways.

The presence of the trimethylsilyl group can influence the regioselectivity and reactivity of adjacent functional groups. soci.org Research into silicon-driven cross-coupling reactions, such as the Hiyama coupling, could provide alternative pathways for carbon-carbon bond formation. nih.gov Furthermore, the interplay between the vinyl iodide and the trimethylsilyl group could be exploited in novel cyclization or rearrangement reactions.

Hypervalent iodine chemistry offers another exciting frontier. beilstein-journals.orgnih.govresearchgate.net Investigations into the potential for the iodine atom in this compound to participate in hypervalent iodine-mediated transformations could uncover unprecedented reactivity. For instance, it might be possible to develop conditions where the compound acts as a synthon for more complex vinyl iodonium (B1229267) salts, which have unique reactivity profiles. umn.edu The development of reactions where organoiodine compounds behave as nucleophiles rather than electrophiles could also be applied to this system, leading to new bond-forming strategies. chemrxiv.org

Integration into Flow Chemistry and Automation for Scalable Synthesis

The translation of novel synthetic methods from the laboratory to industrial-scale production is a significant challenge. Flow chemistry and automation are emerging as powerful tools to address this challenge by enabling safer, more efficient, and scalable chemical synthesis. drugdiscoverytrends.comacs.orgresearchgate.net The modular nature of flow chemistry allows for the telescoping of multiple reaction steps, minimizing the need for intermediate purification and reducing waste. researchgate.netrsc.org

For a molecule like this compound, a multi-step synthesis could be streamlined into a continuous process. researchgate.net This approach would be particularly beneficial for handling potentially unstable intermediates or exothermic reactions with precise temperature control. acs.orgacs.org Automated platforms can be used to rapidly screen reaction conditions and optimize yields, accelerating the development of robust synthetic protocols. mit.eduresearchgate.net The integration of real-time analytics, such as FTIR and HPLC/MS, into automated flow systems provides data-rich feedback for process optimization. mit.edu The future of synthesizing this and other complex molecules will likely involve computer-aided synthesis planning coupled with robotic platforms to execute the synthesis in a fully automated fashion. researchgate.netucla.eduacm.org

| Technology | Application to this compound Synthesis | Potential Benefits |

| Flow Chemistry | Continuous, multi-step synthesis from simple precursors. researchgate.netresearchgate.net | Improved safety, higher yields, reduced waste, scalability. acs.org |

| Automation | High-throughput screening of catalysts, ligands, and reaction conditions. researchgate.net | Accelerated process development, optimization of reaction parameters. mit.edu |

| Robotic Platforms | Automated execution of complex synthetic sequences. mit.edu | Increased reproducibility, access to a wider range of chemical space. drugdiscoverytrends.com |

Advanced Ligand Design for Enhanced Catalytic Performance

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and would be a primary method for utilizing the vinyl iodide functionality of this compound. wikipedia.orgnih.gov The performance of these catalytic systems is heavily dependent on the nature of the ligands coordinated to the metal center. rsc.org Future research will undoubtedly focus on the design and synthesis of advanced ligands to improve the efficiency, selectivity, and scope of reactions involving this compound.

The development of ligands that promote high catalytic turnover numbers (TONs) and turnover frequencies (TOFs) will be crucial for making synthetic routes more economical and sustainable. nih.govresearchgate.net For challenging cross-coupling reactions, such as those involving sterically hindered substrates or the formation of quaternary carbon centers, bespoke ligands with specific steric and electronic properties will be required. rsc.org The design of ligands that enable reactions to be performed under milder conditions, in greener solvents, or at very low catalyst loadings (ppm levels) is another important direction. researchgate.netacs.org The use of well-defined pre-catalysts with a 1:1 palladium-to-ligand ratio can also enhance reaction efficiency and reproducibility. nih.govacs.org

Theoretical Predictions for New Applications and Derivatives

Computational chemistry and theoretical predictions are becoming increasingly indispensable tools in modern chemical research. nih.gov Methods such as Density Functional Theory (DFT) and ab initio molecular orbital (MO) theory can provide deep insights into reaction mechanisms, predict the properties of unknown molecules, and guide the design of new experiments. nih.govtaylorfrancis.com

For this compound, theoretical studies could be employed to:

Predict Reaction Pathways: By calculating the energies of transition states and intermediates, computational models can help to elucidate the mechanisms of known reactions and predict the feasibility of novel transformations. nih.govtaylorfrancis.com This is particularly valuable for understanding the stereochemical outcomes of reactions involving organosilicon compounds. nih.gov

Design Novel Derivatives: Theoretical calculations can be used to predict the electronic and steric properties of derivatives of the parent molecule, allowing for the in silico design of new compounds with desired reactivity or physical properties.

Guide Catalyst Development: Computational screening can accelerate the discovery of new ligands and catalysts by predicting their efficacy for specific reactions, reducing the need for extensive experimental screening.

Benchmark Thermochemical Data: High-level quantum chemical methods can be used to calculate accurate thermochemical properties, such as enthalpies of formation, providing a reliable benchmark for experimental data and aiding in the development of group additivity approaches for larger organosilicon species. nih.gov

The synergy between theoretical predictions and experimental work will be crucial for unlocking the full synthetic potential of this compound and its derivatives.

Q & A

Q. How can computational tools predict the reactivity of this compound in novel reaction systems?

- Workflow : Perform DFT calculations (B3LYP/6-31G*) to model reaction pathways. Use NBO analysis to assess hyperconjugative interactions between iodine and the double bond. Simulate solvent effects with COSMO-RS. Validate predictions via microfluidic high-throughput screening (e.g., 96-well plate reactions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.